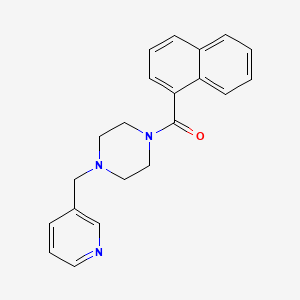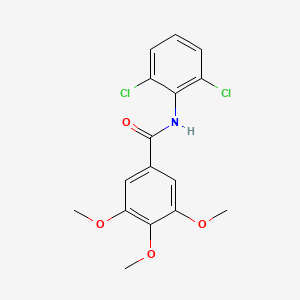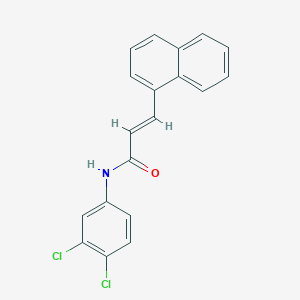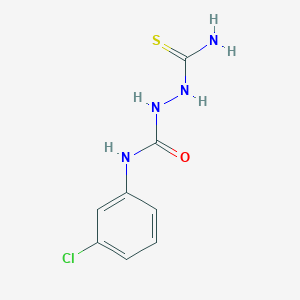![molecular formula C15H18N2O3 B5750388 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5750388.png)
4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine, also known as ANPA, is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. ANPA is a piperidine derivative that belongs to the family of acryloyl piperidine compounds. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine is a reversible inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By inhibiting acetylcholinesterase, 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine increases the concentration of acetylcholine in the brain, which enhances cholinergic neurotransmission. This leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the metabolism of acetylcholine. 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine has also been found to have antioxidant properties and to protect against oxidative stress. Additionally, 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine is its high potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. Additionally, 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine has been found to be relatively stable and easy to work with in laboratory settings. However, one limitation of 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine is its potential toxicity, particularly at high concentrations. Careful handling and appropriate safety measures should be taken when working with 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine.
Zukünftige Richtungen
There are a number of future directions for research on 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine. One area of interest is the development of 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine derivatives with improved pharmacological properties. Additionally, further studies are needed to investigate the potential use of 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Finally, the use of 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine as a pesticide should be further explored, particularly in light of the growing concern over the environmental impact of traditional pesticides.
Synthesemethoden
The synthesis of 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine involves the reaction of 4-nitrophenylacetic acid with piperidine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl iodide to obtain 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine. The purity of 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine can be determined by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine has been extensively studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine has been shown to inhibit the formation of Aβ plaques and improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine has also been investigated for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase activity in insects.
Eigenschaften
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-12-8-10-16(11-9-12)15(18)7-4-13-2-5-14(6-3-13)17(19)20/h2-7,12H,8-11H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBTVBHSVGDJRU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5750313.png)
![1-ethyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5750317.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5750322.png)


![N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)
![2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B5750361.png)
![4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5750368.png)

![4-isopropyl 2-methyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5750379.png)


